Leucothol A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

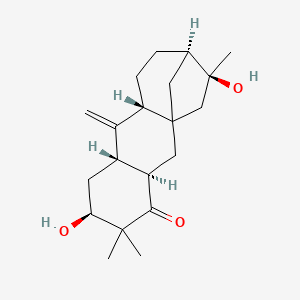

Leucothol A is a complex organic compound characterized by its tetracyclic structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Leucothol A typically involves multiple steps, including cyclization reactions to form the tetracyclic core and subsequent functionalization to introduce the hydroxyl and methylidene groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

Leucothol A can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The methylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

科学的研究の応用

Pharmacological Applications

Leucothol A has shown promise in various pharmacological studies:

- Anticancer Activity : Research indicates that extracts containing this compound exhibit potent cytotoxic effects against several cancer cell lines, including breast, lung, colorectal, and nasopharyngeal cancer cells . This suggests its potential as a lead compound in the development of new anticancer therapies.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Activity : Some studies have reported that compounds similar to this compound exhibit antimicrobial properties, which could be explored for developing new antibiotics or antifungal treatments .

Agricultural Applications

In agriculture, this compound and related compounds are being investigated for their potential benefits:

- Plant Growth Promotion : Research has indicated that certain compounds from Leucothoe species can enhance plant growth under specific nutrient conditions. For instance, studies on Leucothoe fontanesiana demonstrated improved growth rates when treated with nitrate-based fertilizers .

- Pest Resistance : The bioactive compounds found in Leucothoe may contribute to natural pest resistance, offering an alternative to synthetic pesticides. This could lead to more sustainable agricultural practices.

Environmental Applications

This compound's ecological role is also noteworthy:

- Commensal Relationships : The amphipod species Leucothoe nagatai has been observed to have symbiotic relationships with marine organisms such as tunicates. These relationships can provide insights into marine biodiversity and ecosystem health .

- Bioremediation Potential : Compounds derived from Leucothoe species may play a role in bioremediation efforts due to their ability to interact with various environmental pollutants. Further research is needed to explore this application fully.

Case Study 1: Anticancer Activity

A study conducted by Suwanborirux et al. (2002) explored the cytotoxic effects of extracts from Ecteinascidia thurstoni, which harbors Leucothoe spinicarpa. The study found significant activity against multiple cancer cell lines, suggesting that compounds like this compound could be isolated and further studied for their therapeutic potential.

Case Study 2: Plant Growth Enhancement

In a controlled greenhouse study on Leucothoe fontanesiana, researchers examined the effects of various nitrogen sources on plant growth. The results indicated that plants treated with nitrate showed superior growth compared to those treated with ammonium or urea . This highlights the potential for using compounds from Leucothoe species in enhancing agricultural productivity.

作用機序

The mechanism of action of Leucothol A involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, while the methylidene group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

- (1R,3R,6S,8S,10R,13R,14R)-14-hydroxy-5,5,14-trimethyl-9-methylidene-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.03,8]hexadecan-4-one .

- (1S,3S,6S,8R,10R,13R,14R)-3,14-dihydroxy-5,5,14-trimethyl-9-methylidene-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.03,8]hexadecan-4-one .

Uniqueness

The uniqueness of Leucothol A lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

特性

CAS番号 |

39012-11-8 |

|---|---|

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC名 |

(3R,6S,8S,10R,13R,14S)-6,14-dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one |

InChI |

InChI=1S/C20H30O3/c1-11-13-7-16(21)18(2,3)17(22)14(13)9-20-8-12(5-6-15(11)20)19(4,23)10-20/h12-16,21,23H,1,5-10H2,2-4H3/t12-,13-,14-,15+,16+,19+,20?/m1/s1 |

InChIキー |

PPCGOUZKOFOMBR-RNAXHOLBSA-N |

SMILES |

CC1(C(CC2C(C1=O)CC34CC(CCC3C2=C)C(C4)(C)O)O)C |

異性体SMILES |

C[C@@]1(CC23C[C@H]1CC[C@H]2C(=C)[C@H]4C[C@@H](C(C(=O)[C@@H]4C3)(C)C)O)O |

正規SMILES |

CC1(C(CC2C(C1=O)CC34CC(CCC3C2=C)C(C4)(C)O)O)C |

同義語 |

leucothol A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。